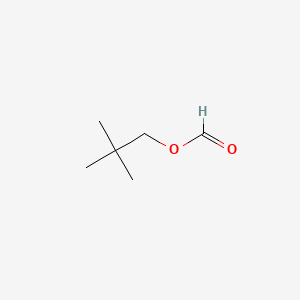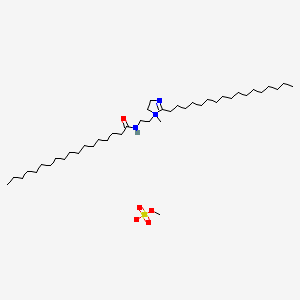
Iron;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;palladium is a compound that combines the properties of both iron and palladium. This compound is of significant interest due to its unique physical and chemical properties, which make it useful in various scientific and industrial applications. Iron is a well-known element with magnetic properties, while palladium is a precious metal known for its catalytic abilities. The combination of these two elements results in a compound that exhibits both magnetic and catalytic properties, making it valuable in fields such as materials science, catalysis, and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron;palladium compounds can be synthesized through various methods, including chemical vapor deposition, co-precipitation, and electrochemical deposition. One common method involves the reduction of palladium salts in the presence of iron salts under controlled conditions. For example, palladium chloride and iron chloride can be reduced using a reducing agent such as sodium borohydride in an aqueous solution to form this compound nanoparticles .
Industrial Production Methods
On an industrial scale, this compound compounds are often produced using high-temperature reduction processes. These processes involve the reduction of palladium and iron oxides in a hydrogen atmosphere at elevated temperatures. The resulting alloy is then processed to achieve the desired particle size and distribution. This method is widely used due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Iron;palladium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both iron and palladium, which can participate in different reaction mechanisms.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The oxidation process typically occurs at elevated temperatures and results in the formation of iron and palladium oxides.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen gas or sodium borohydride. These reactions are often carried out at high temperatures to ensure complete reduction of the metal salts.
Substitution: Substitution reactions involve the replacement of one ligand or atom in the compound with another.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can result in the formation of iron oxide and palladium oxide, while reduction can yield pure iron and palladium metals .
Wissenschaftliche Forschungsanwendungen
Iron;palladium compounds have a wide range of scientific research applications due to their unique properties:
Catalysis: this compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Biomedicine: this compound nanoparticles are explored for their potential use in medical applications, such as targeted drug delivery and magnetic resonance imaging (MRI) contrast agents.
Environmental Remediation: this compound compounds are used in environmental remediation processes, such as the removal of pollutants from water and air.
Wirkmechanismus
The mechanism of action of iron;palladium compounds depends on their specific application. In catalysis, the compound’s effectiveness is attributed to the synergistic interaction between iron and palladium. Palladium facilitates the adsorption and activation of reactants, while iron provides additional catalytic sites and enhances the overall reactivity of the compound . In biomedical applications, the magnetic properties of this compound nanoparticles enable their use in targeted drug delivery, where an external magnetic field can guide the nanoparticles to specific locations in the body .
Vergleich Mit ähnlichen Verbindungen
Iron;palladium compounds can be compared with other similar compounds, such as iron;platinum and iron;nickel. These compounds share some similarities in terms of their magnetic and catalytic properties but also exhibit unique characteristics:
Eigenschaften
CAS-Nummer |
12382-36-4 |
|---|---|
Molekularformel |
Fe3Pd |
Molekulargewicht |
273.95 g/mol |
IUPAC-Name |
iron;palladium |
InChI |
InChI=1S/3Fe.Pd |
InChI-Schlüssel |
XGRNKUWUHMVYFH-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


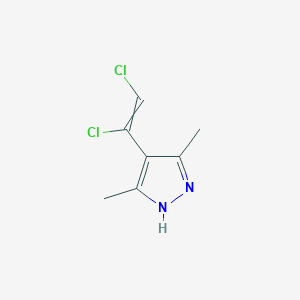
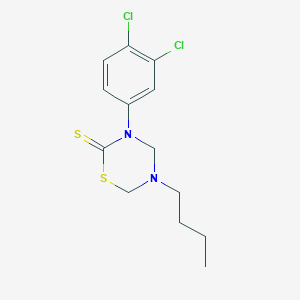

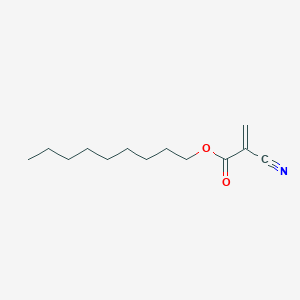

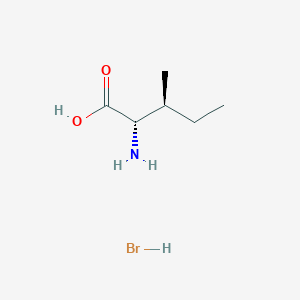
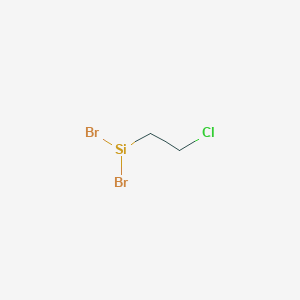
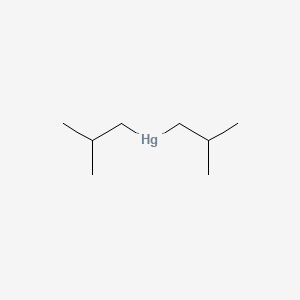



![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
